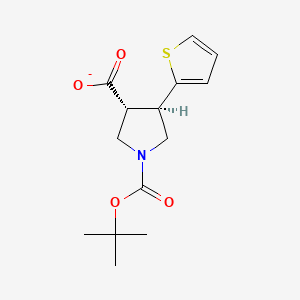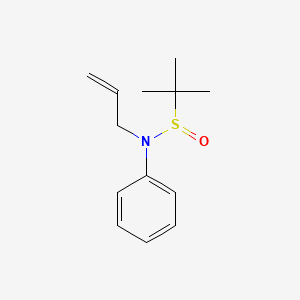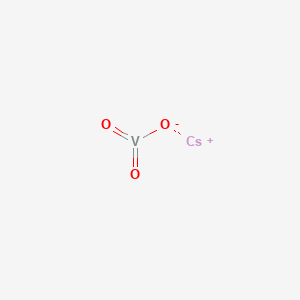
Cesium metavanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium metavanadate is an inorganic compound with the chemical formula CsVO3. It is a cesium salt of metavanadic acid and is known for its unique structural and chemical properties. The compound is typically found in a crystalline form and is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium metavanadate can be synthesized through several methods. One common method involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of CsVO3 crystals. The reaction can be represented as follows:
Cs2CO3+V2O5→2CsVO3+CO2
Industrial Production Methods
In industrial settings, this compound is often produced using a solid-phase reaction method. This involves mixing cesium carbonate with vanadium pentoxide and heating the mixture to a high temperature to induce the reaction. The resulting product is then purified and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cesium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing the vanadium atom with another metal atom, which can be facilitated by using appropriate metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce higher oxidation state vanadium compounds, while reduction can yield lower oxidation state vanadium compounds.
Scientific Research Applications
Cesium metavanadate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other vanadium compounds.
Biology: this compound is studied for its potential biological activities, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer and antidiabetic treatments.
Industry: It is used in the production of specialty glass, ceramics, and as a component in certain types of batteries.
Mechanism of Action
The mechanism of action of cesium metavanadate involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The compound’s effects are influenced by its ability to form different oligomeric species in solution, which can interact with biological molecules in distinct ways.
Comparison with Similar Compounds
Similar Compounds
- Ammonium metavanadate (NH4VO3)
- Sodium metavanadate (NaVO3)
- Potassium metavanadate (KVO3)
Uniqueness
Cesium metavanadate is unique among these compounds due to the presence of the cesium ion, which imparts distinct structural and chemical properties. The larger ionic radius of cesium compared to other alkali metals results in different crystal structures and reactivity patterns. Additionally, this compound’s solubility and stability in various solvents make it suitable for specific applications that other metavanadates may not be able to fulfill.
Properties
Molecular Formula |
CsO3V |
|---|---|
Molecular Weight |
231.845 g/mol |
IUPAC Name |
cesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Cs.3O.V/q+1;;;-1; |
InChI Key |
SZIZYHNGMIYCQE-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)=O.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)
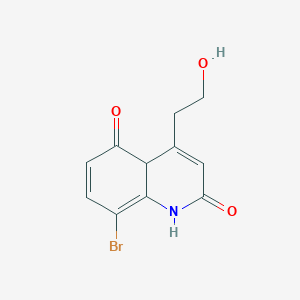
![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
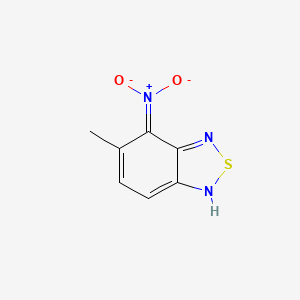
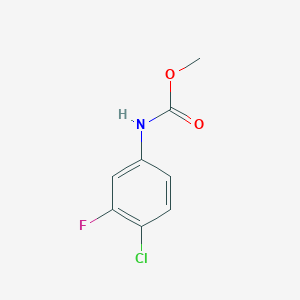

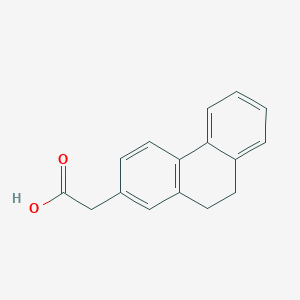
![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
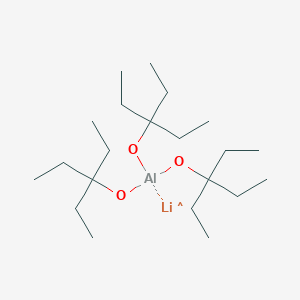
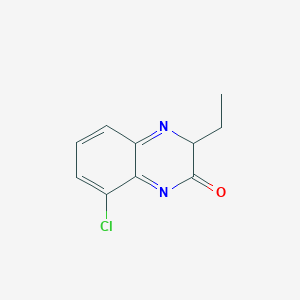
![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)
